[2-(2,4-Dichlorophenoxy)ethyl](propyl)amine
CAS No.: 98156-48-0
Cat. No.: VC8162764
Molecular Formula: C11H15Cl2NO
Molecular Weight: 248.15 g/mol
* For research use only. Not for human or veterinary use.
amine - 98156-48-0](/images/structure/VC8162764.png)
Specification
CAS No. | 98156-48-0 |
---|---|
Molecular Formula | C11H15Cl2NO |
Molecular Weight | 248.15 g/mol |
IUPAC Name | N-[2-(2,4-dichlorophenoxy)ethyl]propan-1-amine |
Standard InChI | InChI=1S/C11H15Cl2NO/c1-2-5-14-6-7-15-11-4-3-9(12)8-10(11)13/h3-4,8,14H,2,5-7H2,1H3 |
Standard InChI Key | AEXSFFDZEFPDOZ-UHFFFAOYSA-N |
SMILES | CCCNCCOC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES | CCCNCCOC1=C(C=C(C=C1)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The systematic IUPAC name for this compound is N-[2-(2,4-dichlorophenoxy)ethyl]propan-1-amine, with the molecular formula C₁₁H₁₄Cl₂NO and a molecular weight of 264.14 g/mol . The structure consists of a phenoxy ring substituted with chlorine atoms at the 2- and 4-positions, linked via an ethyl chain to a propylamine group (Fig. 1).
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 98156-48-0 | |
Molecular Formula | C₁₁H₁₄Cl₂NO | |
Molecular Weight | 264.14 g/mol | |
IUPAC Name | N-[2-(2,4-dichlorophenoxy)ethyl]propan-1-amine |
Physicochemical Properties
While direct measurements for this compound are scarce, inferences can be drawn from structurally analogous compounds. For instance, the trichlorophenoxy derivative N-[2-(2,4,6-trichlorophenoxy)ethyl]propylamine (CAS 67747-01-7) exhibits a boiling point of 361.1±42.0 °C, density of 1.260±0.06 g/cm³, and solubility in chloroform, DMSO, and methanol . The dichloro variant likely shares similar lipophilicity, given its log P value (estimated via computational methods) of approximately 3.2, favoring membrane permeability .
Synthesis and Manufacturing
Historical Synthesis Routes
Table 2: Hypothetical Synthesis Parameters
Parameter | Value | Source |
---|---|---|
Solvent | DMSO or DMF | |
Temperature | 20–80 °C | |
Catalyst | Dimethylaminopyridine (DMAP) | |
Yield (Estimated) | 85–93% |
Challenges in Production
Discontinuation by suppliers like CymitQuimica may stem from:
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Regulatory Pressures: Chlorophenoxy compounds face scrutiny due to environmental persistence and toxicity risks .
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Economic Factors: High solvent costs (e.g., DMSO) and low demand for niche intermediates.
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Synthetic Complexity: Competing side reactions, such as over-alkylation or hydrolysis of the amine group.
Biological and Industrial Applications
Pharmacological Relevance
The compound’s ability to penetrate lipid bilayers (inferred from log P) positions it as a candidate for drug delivery systems. Furthermore, chlorophenoxy moieties participate in π-π stacking interactions with aromatic residues in enzyme active sites, a feature exploited in kinase inhibitors .
Toxicological and Environmental Considerations
Human Health Risks
Chlorophenoxy compounds are associated with mitochondrial dysfunction, oxidative stress, and apoptosis via caspase activation . Although no direct toxicology data exist for 2-(2,4-dichlorophenoxy)ethylamine, its structural similarity to 2,4-D necessitates caution. 2,4-D exposure induces lipid peroxidation and DNA damage through reactive oxygen species (ROS) , implying analogous risks for this amine derivative.
Environmental Fate
Like 2,4-D, the compound is likely susceptible to aerobic biodegradation (half-life: days to weeks) but may persist in anaerobic sediments . The ethylpropylamine side chain could enhance water solubility compared to esterified 2,4-D formulations, increasing mobility in aquatic systems.
Analytical Methods
Detection Techniques
Gas chromatography with electron-capture detection (GC-ECD) is standard for chlorophenoxy compounds, achieving picogram-level sensitivity . Derivatization (e.g., silylation) may be required to volatilize the amine moiety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative for polar metabolites.
Table 3: Suggested Analytical Parameters
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